6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-5-4-11-6(3-9-5)2-7(10-11)8(12)13;/h2,5,9H,3-4H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHUIJLYZJPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094696-44-1 | |
| Record name | 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazolopyrazine Core: The initial step involves the formation of the pyrazolopyrazine core through a cyclization reaction. This can be achieved by reacting a suitable pyrazole derivative with a pyrazine precursor under controlled conditions.
Methylation: The next step involves the introduction of a methyl group at the 6-position of the pyrazolopyrazine ring. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group is introduced at the 2-position of the pyrazolopyrazine ring through a carboxylation reaction. This can be achieved using carbon dioxide or a suitable carboxylating agent.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidation of the compound can yield oxo derivatives with altered electronic properties.
Reduction: Reduction can produce various reduced forms with different degrees of hydrogenation.
Substitution: Substitution reactions result in derivatives with new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position: The target compound’s carboxylic acid group at position 2 (vs.
- Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral esters (e.g., ), facilitating bioavailability in drug formulations .
Biological Activity
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride (CAS Number: 2091795-23-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- IUPAC Name : 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
- Molecular Formula : C8H10ClN3O2
- Molecular Weight : 195.64 g/mol
- Purity : ≥95%
The compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Notable mechanisms include:
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar pyrazole derivatives have shown effectiveness as DHODH inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers. The inhibition of DHODH disrupts pyrimidine synthesis in rapidly dividing cells .
- Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. The structure of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine suggests potential activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Biological Activity Data
| Activity Type | Tested Against | Results |
|---|---|---|
| DHODH Inhibition | Human DHODH | Significant inhibition observed |
| Antimicrobial Activity | Various bacterial strains | Moderate to high activity reported |
| Antifungal Activity | Phytopathogenic fungi | Notable activity against specific strains |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Moderate inhibition |
| Butyrylcholinesterase (BChE) | Comparable to known inhibitors |
Case Studies
-
Inhibition of DHODH :
A study evaluated a series of pyrazole compounds for their ability to inhibit DHODH. The results indicated that compounds structurally related to 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine showed promising inhibitory effects in vitro against viral replication in cell cultures . -
Antimicrobial Testing :
In an investigation of pyrazole derivatives against various microorganisms, 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine demonstrated significant antimicrobial properties. The compound was tested against both Gram-positive and Gram-negative bacteria and showed effective growth inhibition at varying concentrations . -
Enzyme Inhibition Studies :
Research focused on the inhibitory effects on cholinesterases revealed that derivatives similar to 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibited selective inhibition towards BChE with an IC50 comparable to established inhibitors like physostigmine .
Q & A
Q. What are the key synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride?
The synthesis typically involves:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via condensation of aminopyrazole derivatives with ketones or aldehydes under acidic conditions .
- Methylation : Introduction of the 6-methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid using aqueous NaOH or HCl .
- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt . Example protocol: A solution of the free base in methanol is stirred with concentrated HCl at 0–5°C for 2 hours, followed by filtration and drying under vacuum .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and purity. For example, the methyl group at position 6 appears as a singlet (~δ 1.5 ppm), and the pyrazine protons resonate between δ 4.0–5.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₁ClN₄O₂: 258.05; observed: 258.04) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .
Q. How can researchers evaluate the compound’s stability under experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (typically >200°C for pyrazolo[1,5-a]pyrazine derivatives) .
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
- Light Sensitivity : Store solutions in amber vials and monitor UV-Vis absorbance changes over time .
Advanced Research Questions
Q. How can low yields in the alkylation step (6-methyl introduction) be addressed?
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Solvent Optimization : Switch from DMF to THF or acetonitrile to reduce byproduct formation .
- Temperature Control : Perform reactions at −20°C to slow competing hydrolysis pathways . Data Example: A 15% yield improvement was achieved using THF at −20°C compared to DMF at room temperature .
Q. What methodological approaches resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., IC₅₀ values) may stem from assay conditions or impurity profiles. Mitigation strategies:
- Dose-Response Replication : Test the compound across multiple concentrations (e.g., 0.1–100 µM) in triplicate using standardized protocols (e.g., ATP-based cell viability assays) .
- Impurity Profiling : Use LC-MS to identify and quantify trace intermediates (e.g., unreacted ester precursors) that may interfere with bioassays .
- Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can regioselectivity challenges during functionalization at position 7 be managed?
Position 7 functionalization is hindered by the electron-rich pyrazine ring. Solutions include:
- Directed Metalation : Use n-BuLi or LDA to deprotonate position 7 selectively, followed by quenching with electrophiles (e.g., alkyl halides) .
- Protecting Groups : Temporarily block position 2 with a tert-butoxycarbonyl (Boc) group to direct reactivity to position 7 . Case Study: Nitration at position 7 achieved 78% yield using HNO₃ in H₂SO₄ at 0°C, with regiochemistry confirmed by NOE NMR .
Q. What strategies improve the compound’s bioavailability in pharmacological studies?
- Salt Forms : Compare hydrochloride, sulfate, and phosphate salts for solubility differences (e.g., hydrochloride shows 2.3 mg/mL solubility in PBS vs. 0.8 mg/mL for free base) .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to the active carboxylic acid .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to prolong half-life in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
